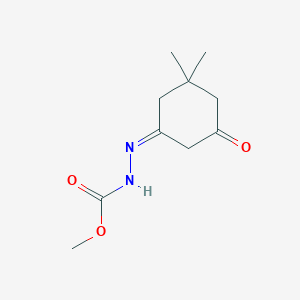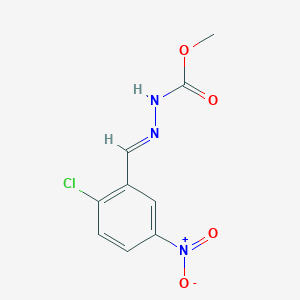![molecular formula C25H19BrN2O3 B323121 N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B323121.png)
N'-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}-[1,1'-biphenyl]-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide is a complex organic compound with the molecular formula C25H19BrN2O3 and a molecular weight of 475.3 g/mol This compound is characterized by its unique structure, which includes a bromonaphthalene moiety, an acetyl group, and a biphenyl carbohydrazide segment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide typically involves multiple steps, starting with the preparation of the bromonaphthalene derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Wissenschaftliche Forschungsanwendungen
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Although not widely used in industrial applications, its derivatives may find use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide involves its interaction with specific molecular targets. The bromonaphthalene moiety can bind to hydrophobic pockets in proteins, while the carbohydrazide segment may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: This compound shares the bromonaphthalene moiety but differs in its overall structure and functional groups.
Biphenyl derivatives: Compounds with biphenyl backbones are common in organic chemistry and have diverse applications.
Uniqueness
N’-{2-[(1-bromonaphthalen-2-yl)oxy]acetyl}biphenyl-4-carbohydrazide is unique due to its combination of a bromonaphthalene moiety and a biphenyl carbohydrazide segment. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C25H19BrN2O3 |
|---|---|
Molekulargewicht |
475.3 g/mol |
IUPAC-Name |
N//'-[2-(1-bromonaphthalen-2-yl)oxyacetyl]-4-phenylbenzohydrazide |
InChI |
InChI=1S/C25H19BrN2O3/c26-24-21-9-5-4-8-19(21)14-15-22(24)31-16-23(29)27-28-25(30)20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-15H,16H2,(H,27,29)(H,28,30) |
InChI-Schlüssel |
RTAHCPMHIYWSCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-(2-{benzyl[4-(2,4-dichlorophenoxy)butanoyl]amino}ethyl)-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B323038.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]-3-iodo-4-methoxybenzohydrazide](/img/structure/B323040.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]-2,2-diphenylacetohydrazide](/img/structure/B323042.png)

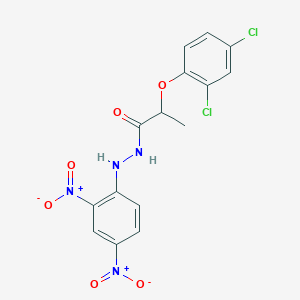
![N-(3-chloro-2-methylphenyl)-4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B323047.png)
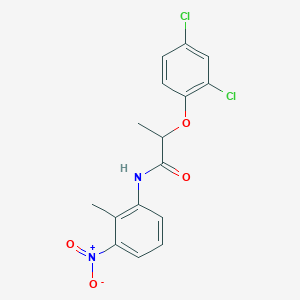
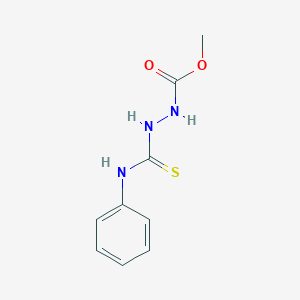
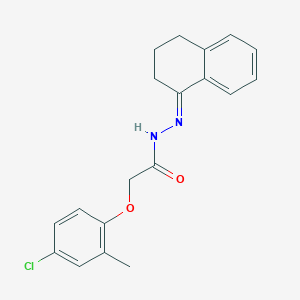
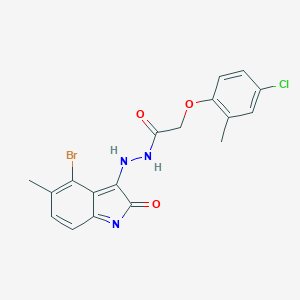
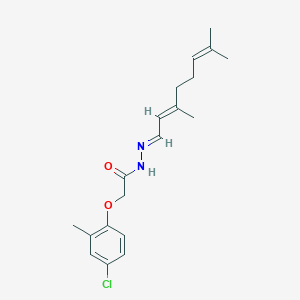
![Methyl 2-[2-(ethoxycarbonyl)-1-methylbutylidene]hydrazinecarboxylate](/img/structure/B323055.png)
